2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol
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Overview
Description
2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both a quinoline and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxyquinoline with 1,2,4-triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be efficient and environmentally friendly, often utilizing metal-free catalysts and atom-economical processes .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and triazole compounds .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in various catalytic processes, including metal-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The quinoline and triazole rings allow for strong binding to metal ions, which is crucial in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 8-Aminoquinoline-1,2,3-triazole hybrids
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Uniqueness
2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This makes it particularly versatile in binding to various targets and participating in diverse chemical reactions .
Properties
CAS No. |
648896-80-4 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C11H8N4O/c16-9-3-1-2-8-4-5-10(14-11(8)9)15-7-12-6-13-15/h1-7,16H |
InChI Key |
ZZTLVNVOUPOJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=NC=N3 |
Origin of Product |
United States |
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